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Abstract
KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone

lysine demethylases. This technical guide provides an in-depth analysis of its structure-activity

relationship (SAR), mechanism of action, and experimental evaluation. By summarizing key

quantitative data, detailing experimental protocols, and visualizing relevant pathways, this

document serves as a comprehensive resource for researchers in epigenetics and drug

discovery.

Introduction
The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II)

and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by

removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3 and

H3K4me2.[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making them

attractive targets for therapeutic intervention. KDM5-C49, also known as KDOAM-20, has

emerged as a key chemical probe for studying KDM5 biology and as a lead compound for drug

development.[3][4] This guide explores the core aspects of its biochemical and cellular activity.
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KDM5-C49 hydrochloride demonstrates potent inhibition of the catalytic activity of KDM5A,

KDM5B, and KDM5C. The half-maximal inhibitory concentrations (IC50) are summarized in the

table below.

Target Enzyme IC50 (nM)

KDM5A 40[3][4]

KDM5B 160[3][4]

KDM5C 100[3][4]

Structure-Activity Relationship (SAR)
KDM5-C49 is an analogue of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known inhibitor of 2-

oxoglutarate-dependent dioxygenases. The SAR of KDM5 inhibitors like KDM5-C49 is guided

by their interaction with the enzyme's active site.

The core scaffold of these inhibitors typically chelates the active site Fe(II) ion, mimicking the

binding of the co-substrate 2-oxoglutarate. The selectivity of KDM5-C49 for the KDM5 family

over other Jumonji domain-containing histone demethylases is attributed to specific

interactions with amino acid residues within the KDM5 active site.[5] While a detailed SAR

study with numerous direct analogues of KDM5-C49 is not publicly available, comparisons with

other KDM5 inhibitors reveal key structural features for potent inhibition. For instance, the

carboxylate moiety is crucial for activity but imparts poor cell permeability.[6] This has led to the

development of cell-permeable prodrugs, such as the ethyl ester KDM5-C70, which is

hydrolyzed by intracellular esterases to release the active KDM5-C49.[6]

Mechanism of Action & Signaling Pathway
The primary mechanism of action of KDM5-C49 is the competitive inhibition of the KDM5

demethylase activity at the 2-oxoglutarate binding site.[5] By blocking the demethylation of

H3K4, KDM5-C49 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3).[7]

H3K4me3 is a key epigenetic mark associated with active gene transcription. The sustained

methylation at H3K4 can alter gene expression patterns, which in cancer cells can lead to the

suppression of tumor growth and the induction of apoptosis.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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